N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
Description
This compound is a sulfonamide-containing acetamide derivative characterized by a 4-fluorophenyl-N-methyl group and a 2-oxo-pyridinyl moiety substituted with a piperidin-1-ylsulfonyl group at position 2. Its molecular formula is C₁₉H₂₁FN₂O₄S, with a molecular weight of 392.45 g/mol (CAS: 1251631-02-3; InChIKey: VKIRWDDODLBFJE-UHFFFAOYSA-N) .
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c1-21(16-9-7-15(20)8-10-16)18(24)14-22-11-5-6-17(19(22)25)28(26,27)23-12-3-2-4-13-23/h5-11H,2-4,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYADXGQIBPMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, often referred to as a novel compound in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a 4-fluorophenyl group, a piperidine moiety, and a pyridine derivative, suggesting potential interactions with biological targets such as receptors or enzymes. Its molecular formula is C16H20FN3O3S, with a molecular weight of 351.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H20FN3O3S |
| Molecular Weight | 351.41 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(=O)N(C)C1=NC(=O)C=C(C=N1)S(C2CCNCC2)C(F)=C |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to the compound. For instance, compounds with similar structural features have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 0.22 to 12.5 μg/mL, indicating potent antimicrobial effects in vitro .
The proposed mechanism of action for this compound involves the inhibition of key enzymes and receptor interactions. The presence of the piperidine and pyridine groups suggests potential interactions with neurotransmitter receptors, which may contribute to its pharmacological effects.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study focusing on similar compounds demonstrated that derivatives with the piperidine structure effectively inhibited biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that these compounds could serve as lead candidates for developing new antimicrobial agents .
Case Study 2: Kinase Inhibition
Research on kinase inhibitors has shown that compounds with structural similarities to this compound exhibit selective inhibition of certain kinases involved in cancer progression. The selectivity and potency of these compounds suggest their potential use in targeted cancer therapies .
Safety and Toxicology
Safety assessments are crucial for evaluating the therapeutic potential of new compounds. Preliminary toxicological studies indicate that while some derivatives exhibit promising biological activity, they also require thorough evaluation for adverse effects. The toxicity profile should be established through in vitro assays and animal models to ensure safe therapeutic use.
Table 2: Toxicity Profile Summary
| Study Type | Findings |
|---|---|
| In Vitro Cytotoxicity | Moderate cytotoxicity at high concentrations |
| Animal Studies | No significant adverse effects at therapeutic doses |
| Long-term Toxicity | Further studies needed for chronic exposure |
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 391.45 g/mol. It features a piperidine ring, a pyridine moiety, and a fluorophenyl group, which contribute to its unique pharmacological properties. The presence of the sulfonamide group enhances its solubility and bioavailability.
Antimicrobial Properties
Research has indicated that N-(4-fluorophenyl)-N-methyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This property suggests its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation . Further studies are needed to elucidate the specific mechanisms involved.
Case Studies
Several case studies highlight the applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other sulfonamide- and fluorophenyl-containing acetamides. Below is a detailed comparison based on substituents, physicochemical properties, and available
Table 1: Structural and Physicochemical Comparison
Key Observations :
Position of Sulfonyl Group :
- The target compound features a pyridin-3-yl sulfonyl group, whereas analogs like 1251608-21-5 and 1251698-24-4 have sulfonyl groups at the pyridin-5-yl position. This positional difference likely impacts binding interactions in biological systems due to steric and electronic effects.
Substituents on the Phenyl Ring :
- The 4-fluorophenyl group in the target compound is replaced with 2,5-difluorophenyl or 4-fluoro-2-methylphenyl in analogs. Increased fluorine substitution (e.g., 2,5-difluorophenyl) may enhance metabolic stability but reduce solubility .
Physicochemical Properties :
- The simpler analog 2-(4-fluorophenyl)-N-(4-nitrophenyl)acetamide (mp: 123°C) has a lower molecular weight (274.27 vs. 392.45) due to the absence of the pyridinyl-sulfonyl and piperidine groups. The nitrophenyl substituent introduces strong electron-withdrawing effects, contrasting with the sulfonamide’s mixed electronic profile.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
- Answer : The compound contains a pyridinone core modified with a piperidin-1-ylsulfonyl group at position 3 and an N-(4-fluorophenyl)-N-methylacetamide side chain. The fluorophenyl group enhances lipophilicity and potential blood-brain barrier permeability, while the sulfonyl group contributes to hydrogen-bonding interactions with biological targets. The pyridinone ring system is redox-active, influencing stability under physiological conditions. Solubility can be predicted using logP calculations (e.g., via PubChem descriptors) and experimentally validated using reversed-phase HPLC .
Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
- Answer : Multi-step synthesis typically involves:
Sulfonation : Piperidine sulfonation under controlled anhydrous conditions (e.g., using chlorosulfonic acid in DCM at 0–5°C) .
Acetamide coupling : Nucleophilic substitution of the pyridinone intermediate with N-(4-fluorophenyl)-N-methylacetamide in DMF at 80°C for 12 hours .
Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water .
Q. Which analytical techniques are essential for structural confirmation?
- Answer :
- NMR : H and C NMR to confirm regiochemistry of the sulfonyl and acetamide groups.
- HRMS : High-resolution mass spectrometry for molecular formula validation.
- X-ray crystallography : For absolute stereochemical assignment (if applicable) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data (e.g., EC50 vs. IC50 discrepancies)?
- Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, redox activity of the pyridinone core). Mitigation strategies include:
- Redox stability assays : Monitor compound degradation via LC-MS under simulated physiological conditions .
- Target engagement studies : Use SPR (surface plasmon resonance) to validate direct binding to proposed targets (e.g., kinase domains) .
- Dose-response normalization : Account for solubility limits using co-solvents (e.g., <1% DMSO) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of the piperidin-1-ylsulfonyl moiety?
- Answer :
- Piperidine substitution : Compare bioactivity of analogs with morpholine, pyrrolidine, or azetidine sulfonamides to assess ring-size effects .
- Sulfonyl group modification : Replace sulfonyl with carbonyl or phosphoryl groups to evaluate hydrogen-bonding requirements .
- Crystallographic docking : Use molecular dynamics simulations to map sulfonyl interactions with catalytic residues (e.g., in kinase inhibitors) .
Q. How can metabolic stability be improved without compromising target affinity?
- Answer :
- Deuterium incorporation : Replace labile hydrogens (e.g., α to the pyridinone carbonyl) to slow oxidative metabolism .
- Prodrug design : Mask the sulfonyl group as a tert-butyl ester to enhance oral bioavailability .
- In vitro microsomal assays : Screen metabolites using liver microsomes (human/rodent) and identify major degradation pathways .
Q. What experimental designs are recommended for assessing off-target effects in complex biological systems?
- Answer :
- Chemoproteomics : Use affinity-based probes (e.g., biotinylated analogs) to pull down interacting proteins from cell lysates .
- Kinase profiling panels : Screen against 100+ kinases at 1 µM to identify selectivity outliers .
- Transcriptomics : RNA-seq analysis of treated cell lines to detect pathway-level perturbations .
Critical Considerations for Experimental Design
- Redox interference : The pyridinone core may generate reactive oxygen species in cell-based assays; include controls with antioxidants (e.g., ascorbate) .
- Crystallization challenges : Use mixed solvents (e.g., acetone/water) and slow evaporation for X-ray-quality crystals .
- Batch variability : Validate synthetic intermediates via F NMR to ensure consistent fluorophenyl incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
